

# PL37: A Novel Approach to Pain Management - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **PL37**, a first-in-class dual enkephalinase inhibitor (DENKI), with established treatments for neuropathic pain and migraine. The information is based on publicly available preclinical and early-phase clinical trial data. It is important to note that the full results of the Phase 2a clinical trial for **PL37** in painful diabetic neuropathy have not been formally published.

## **Executive Summary**

**PL37** represents a novel therapeutic strategy for pain management by targeting the body's endogenous opioid system. As a dual inhibitor of neprilysin (NEP) and aminopeptidase N (APN), **PL37** prevents the degradation of enkephalins, the body's natural painkillers. This mechanism of action suggests the potential for effective analgesia without the significant side effects associated with traditional opioid agonists. Preclinical studies have shown promise in models of neuropathic pain and migraine. However, a definitive comparison with current standards of care awaits the publication of comprehensive clinical trial data.

## Mechanism of Action: Enhancing Endogenous Pain Relief

**PL37**'s therapeutic effect is derived from its ability to prolong the activity of endogenous enkephalins. These opioid peptides are released in response to painful stimuli and act on







opioid receptors to modulate pain signals. However, they are rapidly broken down by the enzymes NEP and APN. By inhibiting both of these enzymes, **PL37** effectively increases the local concentration and duration of action of enkephalins in areas of pain.[1][2]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New orally active dual enkephalinase inhibitors (DENKIs) for central and peripheral pain treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PL37: A Novel Approach to Pain Management A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10770556#pl37-clinical-trial-results-and-data-interpretation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com